1-(3-Methyl-1H-indol-5-yl)ethan-1-amine

Catalog No.
S6645679
CAS No.
1513768-39-2
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methyl-1H-indol-5-yl)ethan-1-amine

CAS Number

1513768-39-2

Product Name

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine

IUPAC Name

1-(3-methyl-1H-indol-5-yl)ethanamine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-7-6-13-11-4-3-9(8(2)12)5-10(7)11/h3-6,8,13H,12H2,1-2H3

InChI Key

YUDUPHYYPOGHAX-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C=C(C=C2)C(C)N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)C(C)N
  • Chemical Databases: Resources like PubChem () and Molport () provide basic information on the structure and properties of the molecule, but no mention of its use in research.

  • Commercial Availability: Suppliers like Sigma-Aldrich acknowledge the existence of the compound but do not provide any details on its applications ().

This lack of information suggests that 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine is either a niche molecule with limited research interest or a very recent discovery not yet widely explored in scientific studies.

Further exploration might involve:

  • Patent Databases: Searching scientific literature databases and patent filings might reveal research efforts involving this molecule.

  • Future Research: As research progresses, more information on the potential applications of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine might emerge.

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, also known as 3-Methyl-1H-indole-5-ethanamine, is an organic compound featuring an indole moiety with a side chain amine group. The chemical structure includes a methyl group at the 3-position of the indole ring and an ethanamine substituent at the 1-position. This compound falls into the category of substituted indoles, which are known for their diverse biological activities and potential therapeutic applications.

The reactivity of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in various substitution reactions.
  • Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution, allowing for further functionalization.
  • Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amines through condensation.

Compounds containing indole structures, including 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, have been studied for their biological activities. Research indicates potential pharmacological effects such as:

  • Anticancer Activity: Similar compounds have shown efficacy in inhibiting tubulin polymerization, suggesting potential use in cancer therapy .
  • Neuroactive Properties: Indoles are often linked to neuropharmacological activities, including effects on serotonin receptors.

The synthesis of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine can be achieved through various methods:

  • Starting from Indole Derivatives: The compound can be synthesized via the alkylation of indole derivatives with appropriate alkylating agents.
  • Reduction Reactions: Reduction of corresponding ketones or imines can yield the desired amine.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies to obtain the final product with high purity.

Studies on the interactions of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine with biological targets are crucial for understanding its pharmacodynamics. Research indicates:

  • Binding Affinity: Investigations into how this compound interacts with serotonin receptors could elucidate its role in neuropharmacology.
  • Mechanistic Studies: Understanding its mechanism of action through cellular assays could inform its potential therapeutic applications.

Several compounds share structural similarities with 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
1-MethylindoleMethyl group at position 1Neuroactive properties
3-MethylindoleMethyl group at position 3Anticancer activity
Indoleacetic acidCarboxylic acid substituentPlant growth regulator
5-HydroxyindoleHydroxyl group at position 5Serotonin precursor

Uniqueness

The uniqueness of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine lies in its specific substitution pattern which may impart distinct biological properties not found in other similar compounds. Its ability to engage in varied

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

174.115698455 g/mol

Monoisotopic Mass

174.115698455 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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